molecular formula C12H7F3N4O3 B2581443 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318469-12-4

1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2581443
CAS No.: 318469-12-4
M. Wt: 312.208
InChI Key: SNCYPGFTYJMROO-UHFFFAOYSA-N
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Description

    Reagents: Trifluoromethyl iodide, a base (e.g., potassium carbonate)

    Conditions: Heating under reflux to introduce the trifluoromethyl group at the desired position on the pyrazole ring.

  • Formation of the Carbonitrile Group:

      Reagents: Cyanogen bromide

      Conditions: Reaction under basic conditions to introduce the carbonitrile group.

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method includes:

    • Formation of the Pyrazole Ring:

        Starting Material: 3-nitrophenol

        Reagents: Methylhydrazine, trifluoroacetic acid

        Conditions: Reflux in an appropriate solvent (e.g., ethanol) to form the pyrazole ring.

    Chemical Reactions Analysis

    Types of Reactions: 1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

      Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

      Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

      Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, dichloromethane, room temperature.

      Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.

      Substitution: Sodium hydride, dimethylformamide, elevated temperatures.

    Major Products:

      Oxidation: Nitro derivatives of the original compound.

      Reduction: Amino derivatives.

      Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Scientific Research Applications

    1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex organic molecules.

      Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

      Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

      Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Mechanism of Action

    The mechanism of action of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrophenoxy group can interact with various biological pathways.

    Comparison with Similar Compounds

      1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Lacks the nitrophenoxy group, resulting in different chemical properties and biological activities.

      5-(3-Nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group, which can affect its reactivity and application.

    Uniqueness: 1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the trifluoromethyl and nitrophenoxy groups makes it a versatile compound for various applications in scientific research.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)pyrazole-4-carbonitrile
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H7F3N4O3/c1-18-11(9(6-16)10(17-18)12(13,14)15)22-8-4-2-3-7(5-8)19(20)21/h2-5H,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SNCYPGFTYJMROO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC(=C2)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H7F3N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    312.20 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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